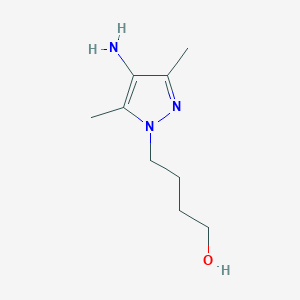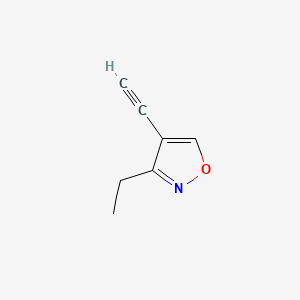![molecular formula C9H11ClN2O B13645568 (2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride](/img/structure/B13645568.png)
(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methyl group at the 2-position and a methanamine group at the 7-position, with the hydrochloride salt form enhancing its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride typically involves the cyclization of 2-aminophenol derivatives with aldehydes or carboxylic acids. One common method is the oxidative cyclization of 2-aminophenol with an appropriate aldehyde under acidic conditions. For instance, palladium acetate can be used as a catalyst in the presence of potassium persulfate and trifluoromethanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves large-scale oxidative cyclization reactions. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the final product. The choice of solvents and catalysts is crucial to ensure efficient production and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzoxazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or interact with cellular receptors to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- (7-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
- (6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
- (5,7-Dichlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
Uniqueness
(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to its chlorinated analogs.
Propiedades
Fórmula molecular |
C9H11ClN2O |
|---|---|
Peso molecular |
198.65 g/mol |
Nombre IUPAC |
(2-methyl-1,3-benzoxazol-7-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10N2O.ClH/c1-6-11-8-4-2-3-7(5-10)9(8)12-6;/h2-4H,5,10H2,1H3;1H |
Clave InChI |
IMZQVJLIQOUURJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC(=C2O1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



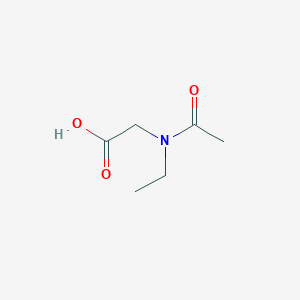
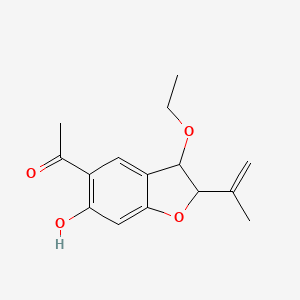


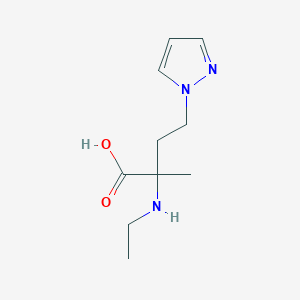

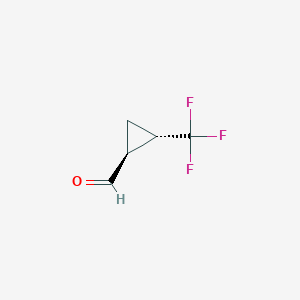
![(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)
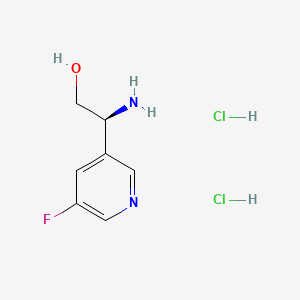
![(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13645550.png)
![3-(2-Aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13645552.png)
